
Butamirate, (S)-
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Overview
Description
Butamirate, (S)-, also known as brospamin, is a centrally acting cough suppressant. It is chemically classified as a 2-(2-diethylaminoethoxy)ethyl ester of 2-phenylbutanoate. This compound is widely used in Europe and Mexico for the symptomatic treatment of non-productive (dry) cough. It is available in various forms, including lozenges, syrup, tablets, dragées, or pastilles as the citrate salt .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butamirate, (S)-, involves the esterification of 2-phenylbutanoic acid with 2-(2-diethylaminoethoxy)ethanol. The reaction typically employs an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The product is then purified through recrystallization or distillation .
Industrial Production Methods
Industrial production of Butamirate, (S)-, follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high yields. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) to ensure purity and potency .
Chemical Reactions Analysis
Types of Reactions
Butamirate, (S)-, primarily undergoes hydrolysis and oxidation reactions. Hydrolysis of the ester bond yields 2-phenylbutanoic acid and 2-(2-diethylaminoethoxy)ethanol. Oxidation reactions can lead to the formation of various metabolites, depending on the conditions and reagents used .
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: 2-phenylbutanoic acid and 2-(2-diethylaminoethoxy)ethanol.
Oxidation: Various oxidized metabolites, including carboxylic acids and alcohols
Scientific Research Applications
Therapeutic Applications
Antitussive Agent
Butamirate is widely used as a non-opioid cough suppressant for treating dry coughs. Unlike traditional opioid-based cough medications, butamirate operates through a central mechanism that does not involve opioid receptors. It is effective in alleviating cough reflex sensitivity and is often preferred for patients who may be sensitive to opioids or require non-sedative alternatives .
Anti-tumor Effects
Recent studies have highlighted the potential of butamirate in oncology. Research indicates that butamirate exhibits anti-tumor effects in glioblastoma cell lines, specifically inhibiting cell growth and migration. It has been shown to suppress the activation of key signaling pathways involved in tumor progression, such as STAT3 and ERK, making it a candidate for further investigation as a therapeutic agent in cancer treatment .
Analytical Methods
The determination of butamirate concentrations in pharmaceutical formulations has been addressed through various analytical techniques:
Case Studies and Clinical Trials
Several clinical studies have been conducted to evaluate the effectiveness of butamirate:
- A randomized controlled trial compared the efficacy of butamirate against dextromethorphan and placebo in managing cough induced by capsaicin inhalation. The results demonstrated significant attenuation of cough reflex sensitivity with both active treatments compared to placebo .
- Observational studies have also explored the real-world effectiveness of butamirate in managing chronic cough associated with respiratory disorders, underscoring its role as a frontline therapy in non-productive cough scenarios .
Mechanism of Action
The exact mechanism of action of Butamirate, (S)-, is not fully understood. it is believed to act centrally by binding to the cough center in the medulla oblongata, thereby suppressing the cough reflex. It also exhibits non-specific anticholinergic and bronchospasmolytic effects, which help in reducing airway resistance and improving respiratory function .
Comparison with Similar Compounds
Butamirate, (S)-, is chemically related to other antitussive agents such as oxeladin and pentoxyverine. These compounds share a similar ester structure but differ in their side chains:
Oxeladin: Contains an additional ethyl group in its carboxylic acid.
Pentoxyverine: Has both ethyl groups of oxeladin replaced by one cyclopentyl group.
Uniqueness
Butamirate, (S)-, is unique due to its high binding affinity to the dextromethorphan-binding site in the brain, which is not observed in other related compounds. This unique binding property contributes to its potent antitussive effects .
Similar Compounds
- Oxeladin
- Pentoxyverine
- Dextromethorphan
- Codeine
- Pholcodine
Properties
CAS No. |
133961-94-1 |
---|---|
Molecular Formula |
C18H29NO3 |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
2-[2-(diethylamino)ethoxy]ethyl (2S)-2-phenylbutanoate |
InChI |
InChI=1S/C18H29NO3/c1-4-17(16-10-8-7-9-11-16)18(20)22-15-14-21-13-12-19(5-2)6-3/h7-11,17H,4-6,12-15H2,1-3H3/t17-/m0/s1 |
InChI Key |
DDVUMDPCZWBYRA-KRWDZBQOSA-N |
Isomeric SMILES |
CC[C@@H](C1=CC=CC=C1)C(=O)OCCOCCN(CC)CC |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)OCCOCCN(CC)CC |
Origin of Product |
United States |
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